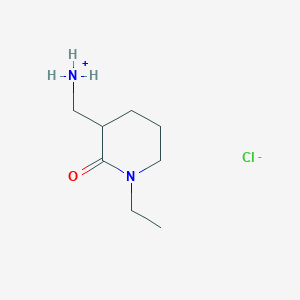
(1-Ethyl-2-oxopiperidin-3-yl)methanaminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Ethyl-2-oxopiperidin-3-yl)methanaminium chloride is a quaternary ammonium compound with a piperidine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-2-oxopiperidin-3-yl)methanaminium chloride typically involves the reaction of 1-ethyl-2-oxopiperidine with methanaminium chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the formation of the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include steps such as purification through recrystallization or chromatography to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Ethyl-2-oxopiperidin-3-yl)methanaminium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or acetate ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions are typically carried out in aqueous or alcoholic solutions with the appropriate nucleophile.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted quaternary ammonium salts.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1-Ethyl-2-oxopiperidin-3-yl)methanaminium chloride is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and as a phase-transfer catalyst.
Biology
Medicine
In medicine, it may be explored for its antimicrobial properties and potential use in drug delivery systems.
Industry
Industrially, this compound can be used in the formulation of cleaning agents and disinfectants due to its surfactant properties.
Mécanisme D'action
The mechanism of action of (1-Ethyl-2-oxopiperidin-3-yl)methanaminium chloride involves its interaction with cellular membranes. The quaternary ammonium group can disrupt membrane integrity, leading to increased permeability and potential cell lysis. This mechanism is particularly relevant in its antimicrobial activity, where it targets bacterial cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetramethylammonium chloride
- Benzalkonium chloride
- Cetyltrimethylammonium chloride
Uniqueness
Compared to similar compounds, (1-Ethyl-2-oxopiperidin-3-yl)methanaminium chloride has a unique piperidine ring structure, which may confer different physicochemical properties and biological activities. Its specific structure allows for targeted applications in various fields, distinguishing it from other quaternary ammonium compounds.
Propriétés
Numéro CAS |
2080412-61-7 |
|---|---|
Formule moléculaire |
C8H17ClN2O |
Poids moléculaire |
192.68 g/mol |
Nom IUPAC |
3-(aminomethyl)-1-ethylpiperidin-2-one;hydrochloride |
InChI |
InChI=1S/C8H16N2O.ClH/c1-2-10-5-3-4-7(6-9)8(10)11;/h7H,2-6,9H2,1H3;1H |
Clé InChI |
QYZUPMZBRIQUFN-UHFFFAOYSA-N |
SMILES |
CCN1CCCC(C1=O)C[NH3+].[Cl-] |
SMILES canonique |
CCN1CCCC(C1=O)CN.Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















